N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine
Overview
Description
Mechanism of Action
Target of Action
This compound is often used in proteomics research , suggesting that it may interact with proteins or other biological molecules.
Action Environment
It is generally recommended to store the compound in a dark place at 4° c , suggesting that light and temperature could affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine typically involves the reaction of 1-piperidinecarboxylic acid tert-butyl ester with 4-toluenesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-scale reactors and purification systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the toluenesulfonyl group is replaced by other nucleophiles.
Deprotection Reactions: The Boc (tert-butoxycarbonyl) protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: The Boc group is commonly removed using trifluoroacetic acid (TFA) in dichloromethane.
Major Products
Substitution Products: Depending on the nucleophile used, the major products can vary but generally involve the replacement of the toluenesulfonyl group with the nucleophile.
Deprotected Amine: The removal of the Boc group yields the free amine, which can be further utilized in various synthetic applications.
Scientific Research Applications
N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is utilized in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: It serves as a building block in the synthesis of drug candidates and bioactive molecules.
Industry: The compound is employed in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
Similar Compounds
N-Boc-4-(4-Methylphenylsulfonyloxymethyl)piperidine: Similar in structure but with a different sulfonyl group.
N-Boc-4-(4-Chlorophenylsulfonyloxymethyl)piperidine: Contains a chlorophenyl group instead of a toluenesulfonyl group.
Uniqueness
N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine is unique due to its specific combination of the Boc protecting group and the toluenesulfonyl leaving group, which provides versatility in synthetic applications .
Properties
IUPAC Name |
tert-butyl 4-[(4-methylphenyl)sulfonyloxymethyl]piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO5S/c1-14-5-7-16(8-6-14)25(21,22)23-13-15-9-11-19(12-10-15)17(20)24-18(2,3)4/h5-8,15H,9-13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DARTVAOOTJKHQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCN(CC2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442916 | |
Record name | tert-Butyl 4-{[(4-methylbenzene-1-sulfonyl)oxy]methyl}piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166815-96-9 | |
Record name | tert-Butyl 4-{[(4-methylbenzene-1-sulfonyl)oxy]methyl}piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(tert-Butoxycarbonyl)-4-[(p-toluenesulfonyloxy)methyl]piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Q1: What is the significance of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate in the synthesis of Vandetanib?
A1: tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate serves as a crucial starting material in the synthesis of Vandetanib [, ]. This compound provides the piperidine ring system that is ultimately incorporated into the Vandetanib structure. The tosylate group acts as a good leaving group, allowing for subsequent substitution reactions with other key intermediates like ethyl vanillate.
Q2: How does the synthetic route utilizing tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate compare to other potential approaches?
A2: The research highlights that using tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate in the synthesis of Vandetanib offers several advantages [, ]. These include:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.